Cas no 1805482-24-9 (3,4-Bis(trifluoromethyl)-2-methylbenzonitrile)

3,4-Bis(trifluoromethyl)-2-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile
-
- Inchi: 1S/C10H5F6N/c1-5-6(4-17)2-3-7(9(11,12)13)8(5)10(14,15)16/h2-3H,1H3
- InChI Key: AZLXABTZXNMZIO-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=C(C#N)C=CC=1C(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 322
- XLogP3: 3.8
- Topological Polar Surface Area: 23.8
3,4-Bis(trifluoromethyl)-2-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004595-1g |
3,4-Bis(trifluoromethyl)-2-methylbenzonitrile |
1805482-24-9 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3,4-Bis(trifluoromethyl)-2-methylbenzonitrile Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile
Research Brief on 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile (CAS: 1805482-24-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile (CAS: 1805482-24-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the pharmacokinetic properties of small molecules, including improved metabolic stability and membrane permeability. The presence of two trifluoromethyl groups in 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile, along with the nitrile functionality, makes it a promising scaffold for the development of novel bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of kinase inhibitors targeting cancer-related pathways.
In terms of synthetic methodologies, advances have been made in the efficient production of 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile. A team at MIT developed a novel catalytic system that reduces the number of synthetic steps while maintaining high yield and purity (Nature Chemistry, 2024). This breakthrough has significant implications for scaling up production for preclinical and clinical studies.
The compound's mechanism of action has been investigated in several disease models. Research published in ACS Chemical Biology (2024) revealed that derivatives of 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile exhibit potent inhibitory activity against specific protein-protein interactions involved in inflammatory responses. This finding opens new avenues for developing anti-inflammatory drugs with improved selectivity profiles.
From a safety and toxicology perspective, preliminary studies indicate that 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile has a favorable in vitro safety profile, with no significant cytotoxicity observed at therapeutic concentrations (Toxicology Reports, 2023). However, further in vivo studies are needed to fully assess its pharmacological properties.
Looking forward, the versatility of 3,4-Bis(trifluoromethyl)-2-methylbenzonitrile as a building block for drug discovery continues to expand. Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for oncology and autoimmune disease indications. The coming years are likely to see increased research activity around this molecule as its full therapeutic potential becomes clearer.
1805482-24-9 (3,4-Bis(trifluoromethyl)-2-methylbenzonitrile) Related Products
- 1568008-65-0((1R)-1-(2,5-difluoro-4-methylphenyl)ethan-1-amine)
- 39959-69-8(1-(3-Chlorophenyl)ethanamine Hydrochloride)
- 1513441-76-3(1-(2-bromoethyl)-3-cyclopropylbenzene)
- 2229630-23-1(3-amino-2-methyl-2-(4-methylpyridin-3-yl)propan-1-ol)
- 2171728-64-4(1-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylazetidine-2-carboxylic acid)
- 1241725-70-1(1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate)
- 2055119-08-7(tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate)
- 2171742-50-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-enoic acid)
- 2228631-87-4(methyl 3-(aminomethyl)-5-fluoropentanoate)
- 1806346-73-5(2,3-Dibromo-5-(difluoromethoxy)benzyl chloride)



